molecular formula C10H14FN B2763293 2-(4-Fluorophenyl)butan-2-amine CAS No. 402757-06-6

2-(4-Fluorophenyl)butan-2-amine

Cat. No. B2763293
CAS RN: 402757-06-6
M. Wt: 167.227
InChI Key: LYEOJKPRBJCOTD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)butan-2-amine is a chemical compound with the molecular formula C10H14FN . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)butan-2-amine is characterized by a butan-2-amine backbone with a 4-fluorophenyl group attached . The InChI code for this compound is 1S/C10H14FN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3 .


Chemical Reactions Analysis

There is currently no information available on the specific chemical reactions involving 2-(4-Fluorophenyl)butan-2-amine .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)butan-2-amine is a liquid at room temperature . It has a molecular weight of 167.23 .

Scientific Research Applications

Palladium-catalyzed Coupling Reactions

2-(4-Fluorophenyl)butan-2-amine is involved in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivity and tolerance of functional groups such as vinyl, ester, ether, ketone, and amine. This process highlights its role in the synthesis of complex organic molecules, useful in pharmaceuticals and agrochemicals (Moon, Jang, & Lee, 2009).

Antitumor Properties

Research has elucidated the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to 2-(4-Fluorophenyl)butan-2-amine. These compounds show potent antitumor activity, and their mechanism involves cytochrome P450 1A1, suggesting potential for clinical evaluation as cancer therapeutics (Bradshaw et al., 2002).

Security Ink Applications

A novel half-cut cruciform structure related to 2-(4-Fluorophenyl)butan-2-amine exhibits multi-stimuli response and potential as a security ink. This application leverages the unique optical properties of the compound for anti-counterfeiting measures (Lu & Xia, 2016).

Fluorescent Sensor for Amine Vapors

The compound's derivatives have been developed as fluorescent sensors for amine vapors, highlighting their utility in environmental monitoring and food safety. This research indicates the compound's role in creating sensors with high sensitivity and selectivity for hazardous substances (Gao et al., 2016).

Noncovalent Interaction Studies

Studies on N-substituted derivatives of 2-(4-Fluorophenyl)butan-2-amine have provided insights into the nature of noncovalent interactions in crystal structures. This research contributes to the understanding of molecular packing, stability, and interaction energies in solid-state chemistry, relevant for materials science and pharmaceutical formulations (El-Emam et al., 2020).

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)butan-2-amine is not currently known .

Safety and Hazards

2-(4-Fluorophenyl)butan-2-amine is classified as a dangerous compound. It is associated with hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEOJKPRBJCOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)butan-2-amine

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